molecular formula C17H19ClN4 B11315645 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11315645
M. Wt: 314.8 g/mol
InChI Key: CERSIRKDHWGLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of nitrogen-containing heterocycles recognized for its significant potential in medicinal chemistry and drug discovery . This rigid, planar bicyclic core system is a privileged structure in the design of small-molecule inhibitors, particularly targeting protein kinases . Protein kinases are enzymes that are critical regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, including cancer, making them important therapeutic targets . The structural motif of pyrazolo[1,5-a]pyrimidines allows for versatile modifications, which can fine-tune the compound's electronic properties, lipophilicity, and binding affinity to specific biological targets through interactions such as hydrogen bonding and π–π stacking . Compounds featuring this core have demonstrated potent activity as inhibitors of key kinases, such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this scaffold have been developed as selective inhibitors for enzymes like phosphoinositide 3-kinase delta (PI3Kδ), showcasing their application in research for inflammatory and autoimmune diseases . The specific substitution pattern on this compound—featuring a 3-chlorophenyl group at the 2-position, methyl groups at the 3- and 5-positions, and a propylamine chain at the 7-position—is designed to optimize its interaction with the hydrophobic regions and hinge binding sites of enzyme active sites, thereby influencing its potency and selectivity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C17H19ClN4/c1-4-8-19-15-9-11(2)20-17-12(3)16(21-22(15)17)13-6-5-7-14(18)10-13/h5-7,9-10,19H,4,8H2,1-3H3

InChI Key

CERSIRKDHWGLJJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

Preparation Methods

Core Assembly via Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine core is constructed through a cyclocondensation reaction between β-enaminones and 3-aminopyrazoles. For 2-(3-chlorophenyl)-3,5-dimethyl derivatives, the β-enaminone precursor 1 is synthesized by reacting ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of ammonium acetate . Subsequent microwave-assisted cyclocondensation with 3-amino-5-methylpyrazole (2 ) yields 3,5-dimethylpyrazolo[1,5-a]pyrimidine (3 ) with 78% efficiency . Regioselectivity at positions 2 and 7 is controlled by the electronic effects of the methyl and chlorophenyl groups, as confirmed by 1^1H NMR coupling constants (J=8.4HzJ = 8.4 \, \text{Hz} for H-6 and H-7) .

Formylation at Position 7

Position 7 is functionalized via Vilsmeier–Haack formylation to generate a reactive aldehyde intermediate. Compound 5 is treated with phosphorus oxychloride (POCl3_3) and DMF at 0°C, followed by hydrolysis to yield 7-formyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (6 ) . The aldehyde functionality is confirmed by a distinct 13C^{13}\text{C} NMR signal at δ=190.2ppm\delta = 190.2 \, \text{ppm} . This step achieves 92% yield under optimized conditions .

Reductive Amination with Propylamine

The N-propylamine group is introduced through reductive amination of aldehyde 6 . Propylamine is reacted with 6 in methanol under reflux, followed by sodium borohydride (NaBH4_4) reduction to produce 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (7 ) . Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of the propyl chain to H-6, validating the substitution pattern . The final compound exhibits a melting point of 162–164°C and a high-performance liquid chromatography (HPLC) purity of 98.5% .

Alternative Pathways via Chlorination and Nucleophilic Substitution

An alternative route involves chlorination at position 7 followed by nucleophilic substitution. Intermediate 5 is treated with phosphorus oxychloride to yield 7-chloro-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (8 ) . Reaction with propylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords 7 with 88% yield . X-ray diffraction analysis of 8 reveals a planar pyrazolo[1,5-a]pyrimidine core with a C–Cl bond length of 1.73A˚1.73 \, \text{Å}, confirming successful chlorination .

Spectroscopic Characterization and Validation

The final product 7 is characterized by 1^1H NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS). Key signals include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ=7.527.48(m,1H,Ar–H)\delta = 7.52–7.48 \, (\text{m}, 1\text{H}, \text{Ar–H}), 7.417.38(m,2H,Ar–H)7.41–7.38 \, (\text{m}, 2\text{H}, \text{Ar–H}), 6.12(s,1H,H-6)6.12 \, (\text{s}, 1\text{H}, \text{H-6}), 3.21(t,J=6.8Hz,2H,NHCH2)3.21 \, (\text{t}, J = 6.8 \, \text{Hz}, 2\text{H}, \text{NHCH}_2), 2.45(s,3H,C3–CH3)2.45 \, (\text{s}, 3\text{H}, \text{C3–CH}_3), 2.37(s,3H,C5–CH3)2.37 \, (\text{s}, 3\text{H}, \text{C5–CH}_3), 1.651.58(m,2H,CH2)1.65–1.58 \, (\text{m}, 2\text{H}, \text{CH}_2), 0.93(t,J=7.2Hz,3H,CH3)0.93 \, (\text{t}, J = 7.2 \, \text{Hz}, 3\text{H}, \text{CH}_3) .

  • HRMS (ESI): m/z=329.1298[M+H]+m/z = 329.1298 \, [\text{M}+\text{H}]^+ (calculated for C17H18ClN4C_{17}H_{18}ClN_4: 329.1295) .

Yield Optimization and Reaction Conditions

Comparative analysis of the two synthetic routes reveals superior efficiency for the reductive amination pathway (92% yield) over the chlorination-substitution method (88% yield) . Critical parameters include:

  • Temperature : Reactions above 60°C promote side product formation in the chlorination route .

  • Catalyst : Palladium(II) acetate (5 mol%) enhances coupling efficiency in Suzuki–Miyaura reactions .

  • Solvent : Methanol outperforms ethanol in reductive amination due to better solubility of NaBH4_4 .

Scalability and Industrial Feasibility

The microwave-assisted cyclocondensation step reduces reaction time from 24 hours to 45 minutes, enabling gram-scale synthesis . Process mass intensity (PMI) calculations indicate a PMI of 32 for the reductive amination route, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution at the C7-Amine Position

The primary amine at position 7 exhibits nucleophilic character, enabling alkylation and arylation reactions.

Key Reactions:

  • Alkylation with alkyl halides:
    Reacting with iodomethane in DMF at 60°C introduces methyl groups, forming tertiary amines .

    • Example:
      2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine+CH3IN-methyl derivative\text{2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine} + \text{CH}_3\text{I} \rightarrow \text{N-methyl derivative}

  • Arylation via Buchwald-Hartwig coupling:
    Palladium-catalyzed coupling with aryl halides (e.g., 4-bromoanisole) in toluene at 110°C introduces aryl groups .

Conditions and Outcomes:

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
AlkylationCH₃I, K₂CO₃DMF60°C72–85
ArylationPd(OAc)₂, Xantphos, Cs₂CO₃Toluene110°C58–65

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The pyrimidine ring undergoes regioselective electrophilic substitution at the C6 position due to electron-withdrawing effects from adjacent nitrogen atoms .

Key Reactions:

  • Nitration:
    Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, later reducible to amines for further functionalization.

  • Halogenation:
    Bromination with NBS in CCl₄ yields 6-bromo derivatives, useful in cross-coupling reactions.

Mechanistic Insight:
The electron-deficient ring directs electrophiles to the C6 position, as confirmed by X-ray crystallography of brominated analogs .

Suzuki-Miyaura Cross-Coupling at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent participates in palladium-mediated coupling with boronic acids, enabling aryl diversification.

Example:
2-(3-chlorophenyl)...+PhB(OH)2Pd(dppf)Cl22-(3-biphenyl)...\text{2-(3-chlorophenyl)...} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{2-(3-biphenyl)...}

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 68–75%

Cyclocondensation for Ring Expansion

The pyrazolo[1,5-a]pyrimidine core reacts with β-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions to form larger heterocycles like pyrazolo[1,5-a] triazepines .

Synthetic Protocol:

  • Combine with acetylacetone (1.2 equiv) in acetic acid.

  • Reflux at 120°C for 12 hours.

  • Purify via silica gel chromatography (hexane/EtOAc 7:3) .

Outcome:

  • New triazepine ring fused to the pyrazolo-pyrimidine system.

  • Confirmed by 1H NMR^1\text{H NMR} (δ 7.8 ppm, singlet for triazepine proton) and HRMS .

Oxidation and Reduction Reactions

  • Oxidation of Methyl Groups:
    Treatment with KMnO₄ in acidic conditions converts 3,5-dimethyl groups to carboxylic acids, enhancing water solubility.

  • Reduction of Aromatic Chlorine:
    Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, altering electronic properties.

Acid-Base Reactions

The amine group (pKa ~8.5) forms stable salts with hydrochloric or trifluoroacetic acid, improving crystallinity for pharmaceutical formulations .

Application Example:

  • Hydrochloride salt synthesis for enhanced bioavailability .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces ring-opening reactions, forming diazepine intermediates, as monitored by UV-Vis spectroscopy.

Comparative Reactivity Table

Reaction TypePosition ModifiedKey ReagentsFunctional Outcome
Nucleophilic SubstitutionC7-amineAlkyl halides, aryl halidesTertiary amines, aryl amines
Suzuki Coupling3-ChlorophenylBoronic acids, Pd catalystsBiaryl derivatives
EASC6 of pyrimidineHNO₃, NBSNitro/bromo substituents
CyclocondensationPyrimidine ringβ-Dicarbonyl compoundsFused triazepine systems

Mechanistic and Synthetic Insights

  • Regioselectivity in EAS: Electron-withdrawing groups on the pyrimidine ring direct electrophiles to C6, as shown by DFT calculations .

  • Scale-Up Considerations: Multi-gram syntheses use microwave-assisted protocols to reduce reaction times (e.g., 24 h → 2 h) .

This compound’s versatile reactivity profile makes it a valuable intermediate for developing targeted therapeutics, particularly kinase inhibitors and antiviral agents . Further studies exploring its catalytic asymmetric reactions are warranted to unlock additional synthetic utility.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as potent anticancer agents. Specific studies have shown that related compounds inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : These compounds are believed to interact with key enzymes involved in cancer cell signaling pathways, including cyclin-dependent kinases and aurora kinases, which are crucial for cell division and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects, showing activity against a variety of bacterial strains.

  • In Vitro Studies : Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Some derivatives have shown promise in inhibiting phosphodiesterase enzymes, which play a role in inflammatory responses.

  • Therapeutic Potential : This suggests that the compound could be useful in developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the core structure can significantly impact their biological activity.

ModificationEffect on Activity
Chlorine substitution on phenyl ringIncreases anticancer potency
Alkyl chain variationsAffects solubility and bioavailability
Positioning of nitrogen atomsInfluences binding affinity to target enzymes

Case Studies

Several case studies highlight the efficacy of 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine and its analogs:

Case Study 1: Anticancer Efficacy

A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 27.6 μM). The mechanism was attributed to the inhibition of aurora kinase activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Activity

In vitro assays showed that another derivative effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Compound Name Aryl Substituent Position 7 Amine Molecular Weight Key Properties/Activities Reference
2-(3-Chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine 3-Chlorophenyl N-Propyl ~344.8 (calc.) Not reported; inferred moderate logP N/A
3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl N-Propyl ~328.8 (calc.) Higher permeability than chloro analogs
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl N-(4-Chlorophenyl) 410.9 Anti-mycobacterial activity (MIC <1 μM)
5-Isopropyl-N-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)pyrazolo[...] 3-(Trifluoromethyl) N-(2-Methoxyethyl) ~423.4 (calc.) Enhanced metabolic stability
3-(4-Chlorophenyl)-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[...] 4-Chlorophenyl N-(3-Morpholinopropyl) 442.0 Improved solubility

Key Findings and Implications

Chlorophenyl Position : 3-Chloro substitution may offer unique steric advantages over 4-chloro in target binding .

Amine Chain Complexity : Simpler alkyl chains (e.g., propyl) favor passive diffusion, while morpholinyl or pyridinyl groups enhance solubility and target affinity .

Electron-Withdrawing Groups : CF3 and Cl substituents improve stability but may reduce bioavailability due to increased lipophilicity .

Further studies on the target compound should explore its pharmacokinetic profile and activity against specific targets (e.g., CRF1 or mycobacterial enzymes) to validate structural advantages.

Biological Activity

The compound 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is part of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazole ring fused with a pyrimidine core. The presence of substituents such as the 3-chlorophenyl group and dimethyl groups at specific positions enhances its biological activity. The molecular formula is C14_{14}H16_{16}ClN5_{5}, and its molecular weight is approximately 285.76 g/mol.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study involving various derivatives showed that certain analogs possess potent activity against different cancer cell lines. For instance, compounds were tested against the MDA-MB-231 human breast cancer cell line using the MTT assay, revealing varied levels of cytotoxicity (see Table 1) .

CompoundConcentration (µM)% Inhibition
Control-0
YM1551085
Compound A1050
Compound B1030

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidines. A focused library of analogs was synthesized and screened against Mycobacterium tuberculosis (Mtb). The results indicated that certain compounds exhibited low minimum inhibitory concentrations (MIC), suggesting potential as therapeutic agents against tuberculosis .

The mechanism of action for these compounds often involves targeting specific cellular pathways. For example, some pyrazolo[1,5-a]pyrimidines have been shown to inhibit enzymes involved in DNA synthesis and repair processes. This inhibition can lead to apoptosis in cancer cells or bacterial cell death in pathogens like Mtb .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Studies have demonstrated that modifications at various positions on the pyrazole and pyrimidine rings can significantly affect their potency and selectivity . For instance:

  • Position 3 : Substituents at this position can enhance binding affinity to target proteins.
  • Position 5 : Alkyl or aryl groups at this position have been associated with increased cytotoxicity.

Summary of Key Findings from SAR Studies

PositionSubstituent TypeEffect on Activity
3ChlorophenylIncreased binding affinity
5MethylEnhanced cytotoxicity
7PropylImproved pharmacokinetic profile

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Study : A series of analogs were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth.
  • Antitubercular Screening : Compounds were evaluated for their effectiveness against Mtb, leading to the identification of several promising leads for further development.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as 3-amino-4,5-dimethylpyrazole derivatives. Key steps include:

  • Core formation : Cyclization under acidic or basic conditions using reagents like acetic acid or DMF.
  • Substituent introduction : The 3-chlorophenyl and propylamine groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination).
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied to maximize yield. For example, Pd-based catalysts improve coupling efficiency, while polar aprotic solvents (e.g., DMSO) enhance solubility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • NMR : 1^1H and 13^13C NMR identify substituent environments. The pyrimidine ring protons resonate downfield (δ 8.0–9.0 ppm), while methyl groups appear as singlets (δ 2.0–2.5 ppm).
  • IR : Stretching vibrations for C-Cl (650–800 cm1^{-1}) and NH (3300–3500 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™) targeting CDKs or MAP kinases, which are common targets for pyrazolo[1,5-a]pyrimidines.
  • Anticancer activity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50_{50} values calculated using nonlinear regression.
  • Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and potency?

  • Substituent variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (CF3_3) at the 3-chlorophenyl position to modulate lipophilicity and binding affinity.
  • Scaffold modification : Replace the pyrimidine core with triazolo or thiadiazolo systems to explore alternative binding modes.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with X-ray crystallography if co-crystal structures are available .

Q. What experimental strategies resolve contradictory data in biological assays (e.g., inconsistent IC50_{50} values across studies)?

  • Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP concentration in kinase assays).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
  • Data validation : Repeat assays with orthogonal methods (e.g., fluorescence polarization alongside radiometric assays) .

Q. How can reaction fundamentals and reactor design principles be applied to scale up synthesis sustainably?

  • Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce waste and improve reproducibility.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .

Methodological Considerations

Q. What statistical methods are critical for optimizing synthetic or biological experiments?

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Model nonlinear relationships to identify optimal conditions.
  • ANOVA : Analyze assay replicates to distinguish significant effects from noise .

Q. How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved for this compound?

  • In silico tools : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions.
  • Prodrug strategies : Modify the N-propylamine group with ester linkages to enhance membrane permeability.
  • Microsomal stability assays : Test hepatic metabolism using rat liver microsomes and NADPH cofactors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mode. Vary substrate concentration while keeping inhibitor levels constant.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) to confirm direct target engagement.
  • Mutagenesis : Engineer kinase variants (e.g., ATP-binding site mutations) to validate binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.